(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, with a chlorine atom and an amine group attached to it. The (3R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsThe amine group can be introduced via reductive amination using reagents such as sodium cyanoborohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and improved safety. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of drugs targeting neurological and inflammatory diseases.
Industry: It finds applications in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular responses. The exact pathways and targets depend on the specific context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine: The enantiomer of the compound with different spatial arrangement.
5-Chloro-2,3-dihydro-1-benzofuran-3-amine: Lacks the chiral center, resulting in different properties.
5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(3R)-5-chloro-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYQNCCQCICHI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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